2-Chloro-6-iodo-7-methyl-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family, characterized by the presence of chlorine and iodine substituents. This compound plays a significant role in various biological processes, particularly in nucleic acid interactions and as a precursor for synthesizing more complex purine derivatives. The molecular formula of 2-chloro-6-iodo-7-methyl-7H-purine is with a molecular weight of approximately 294.48 g/mol .
The synthesis of 2-chloro-6-iodo-7-methyl-7H-purine typically involves several steps:
The industrial production may utilize optimized synthetic routes for large-scale synthesis, including continuous flow reactors and automated systems to enhance yield and purity.
The structure of 2-chloro-6-iodo-7-methyl-7H-purine can be represented by its canonical SMILES notation as C1=C(NC(=N1)I)N=CN2C(=NC(=N2)Cl)C
. The InChI key for this compound is NXSCCFXPCOMUCV-UHFFFAOYSA-N
.
InChI=1S/C6H4ClIN4/c7-5(10)9-1-3(8)4(11)2-6(9)12/h1-2H,(H,10,11,12)
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity.
2-Chloro-6-iodo-7-methyl-7H-purine can undergo various chemical reactions:
The specific conditions for these reactions can vary significantly based on the desired product and the reagents used.
The mechanism of action for 2-chloro-6-iodo-7-methyl-7H-purine primarily involves its interaction with biological molecules such as nucleic acids. It acts as a purine analog, which allows it to interfere with normal nucleic acid synthesis and function.
Research indicates that compounds like 2-chloro-6-iodo-7-methylpurine can inhibit certain enzymes involved in nucleotide metabolism, leading to potential applications in cancer therapy and antiviral treatments .
While specific physical properties such as density and melting point are not always available, some general observations include:
The chemical properties include:
These properties are crucial for understanding how the compound behaves under various conditions.
2-Chloro-6-iodo-7-methyl-7H-purine has several applications in scientific research:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3